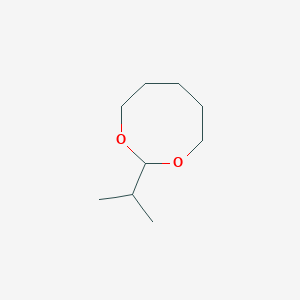

2-(Propan-2-yl)-1,3-dioxocane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57742-25-3 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-propan-2-yl-1,3-dioxocane |

InChI |

InChI=1S/C9H18O2/c1-8(2)9-10-6-4-3-5-7-11-9/h8-9H,3-7H2,1-2H3 |

InChI Key |

DCNIFRHAARRRKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1OCCCCCO1 |

Origin of Product |

United States |

Conformational Analysis and Stereochemistry of 2 Propan 2 Yl 1,3 Dioxocane

Experimental Probes for Conformational Elucidation

Theoretical models provide a framework for understanding the conformational preferences of 2-(propan-2-yl)-1,3-dioxocane, but experimental techniques are necessary to observe and quantify these conformations.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for studying the dynamic equilibria between different conformers of a molecule. By measuring NMR spectra at different temperatures, it is possible to observe changes in the rate of interconversion between conformations. At low temperatures, where this interconversion is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is raised, these signals broaden and eventually coalesce into a single, averaged signal when the interconversion becomes rapid.

Studies on related eight-membered heterocycles, such as benzoannulated lactams, have successfully used variable-temperature NMR to determine the energy barriers for ring inversion and to characterize the different conformers present in solution. acs.org For this compound, a DNMR study would be expected to provide valuable information on the energy barriers for processes like chair-boat interconversions and pseudorotation. The chemical shifts and coupling constants of the protons on the ring and the isopropyl group would be sensitive to their conformational environment, allowing for the determination of the relative populations of the different conformers at equilibrium.

| Parameter | Information Gained from DNMR |

| Coalescence Temperature | Rate of conformational interconversion |

| Line Shape Analysis | Activation energy (ΔG‡) of the interconversion process |

| Chemical Shifts at Low Temperature | Identification and characterization of individual conformers |

| Integration of Signals | Relative populations and equilibrium constant (K) |

X-ray crystallography provides a definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of a compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. This technique would provide an unambiguous picture of the conformation of this compound in the crystalline form, including bond lengths, bond angles, and torsional angles.

While X-ray data for this compound is not publicly available, this method would be invaluable for confirming the presence of a specific conformer in the solid state. It is important to note that the conformation observed in the crystal may not be the most stable conformation in solution, as crystal packing forces can influence the molecular geometry. However, the solid-state structure often corresponds to a low-energy conformer and provides a crucial benchmark for comparison with theoretical calculations and solution-phase data from techniques like DNMR.

| Parameter | Information Gained from X-ray Crystallography |

| Atomic Coordinates | Precise 3D structure of the molecule in the solid state |

| Bond Lengths and Angles | Geometric parameters of the ring and substituent |

| Torsional Angles | Conformation of the eight-membered ring (e.g., chair-boat, twist) |

| Stereochemistry | Confirmation of the relative and absolute configuration of stereocenters |

Infrared and Raman Spectroscopy for Vibrational Modes Related to Conformation

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for investigating the vibrational modes of a molecule. These vibrations are sensitive to the molecule's geometry and the nature of its chemical bonds, making them valuable tools for conformational analysis. Specific vibrational modes, particularly in the fingerprint region (below 1500 cm⁻¹), can be correlated with particular conformations.

For 1,3-dioxocane systems, characteristic vibrations include C-O-C stretching, C-C stretching, and various bending and torsional modes of the ring. The presence of an isopropyl group at the C2 position introduces additional vibrational modes, such as C-H bending and rocking of the methyl groups, and stretching of the tertiary C-H bond.

Table 1: Predicted Key Vibrational Regions for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Notes |

|---|---|---|---|

| C-H stretching (isopropyl and ring CH₂) | 2850 - 3000 | IR, Raman | |

| C-O-C asymmetric stretching | 1100 - 1200 | IR | Strong intensity, sensitive to ring conformation. |

| C-O-C symmetric stretching | 1000 - 1100 | Raman | Often strong in Raman, weaker in IR. |

| Ring and isopropyl C-C stretching | 800 - 1000 | IR, Raman | Can be coupled with other modes. |

This table is predictive and based on general spectroscopic data for cyclic ethers and alkanes. Actual values for this compound may vary.

Changes in temperature or solvent could lead to shifts in the conformational equilibrium, which would be observable as changes in the relative intensities of conformational-specific bands in the IR and Raman spectra. Computational modeling, such as Density Functional Theory (DFT) calculations, would be invaluable in assigning specific vibrational modes to different conformers of this compound acs.org.

Impact of the 2-Propan-2-yl Substituent on Ring Conformation

The size and nature of a substituent on a cyclic system have a profound impact on its preferred conformation due to steric and electronic effects. The isopropyl group at the C2 position of the 1,3-dioxocane ring is expected to play a significant role in determining the conformational landscape of the molecule.

In cyclohexane (B81311) chemistry, the concept of A-values is used to quantify the steric bulk of a substituent by measuring the free energy difference between its axial and equatorial orientations princeton.eduwikipedia.org. A larger A-value indicates a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions wikipedia.org.

While A-values are well-established for six-membered rings, their direct application to eight-membered rings like 1,3-dioxocane is not straightforward. Medium-sized rings (8-11 membered) are more flexible and can adopt a greater variety of low-energy conformations, such as boat-chair, twist-chair, boat-boat, and crown forms princeton.edu. The nature of steric interactions in these rings is more complex, involving transannular interactions (across the ring) in addition to interactions between adjacent substituents princeton.edu.

For an isopropyl group, the A-value in cyclohexane is approximately 2.2 kcal/mol princeton.edu. This significant energy penalty for the axial position is due to steric clashes between the isopropyl group and the axial hydrogens on the same side of the ring. In a 1,3-dioxocane ring, an analogous "axial-like" orientation of the isopropyl group would also be expected to be sterically hindered. The flexibility of the eight-membered ring might allow for some distortion to alleviate this strain, but the general principle that a bulky substituent prefers a less sterically congested position remains valid.

Table 2: A-Values for Common Substituents in Cyclohexane

| Substituent | A-Value (kcal/mol) |

|---|---|

| -H | 0 |

| -CH₃ | 1.7 |

| -CH₂CH₃ | 1.8 |

| -CH(CH₃)₂ (isopropyl) | 2.2 |

Data from cyclohexane systems, provided for comparative purposes. The energetic cost in a 1,3-dioxocane may differ.

In the context of the predominant boat-chair conformation of eight-membered rings, substituents can occupy positions that are broadly classified as axial-like, equatorial-like, and isoclinal. The isopropyl group at the C2 position, which is flanked by two oxygen atoms, will strongly favor an orientation that minimizes steric interactions with the rest of the ring.

Drawing an analogy from the better-understood 1,3-dioxane (B1201747) systems, a 2-substituent generally has a strong preference for the equatorial position thieme-connect.de. This preference is even more pronounced for bulkier groups. Therefore, it is highly probable that the isopropyl group in this compound will predominantly occupy an equatorial-like position in the most stable ring conformations. An axial-like orientation would lead to significant transannular steric strain with the hydrogen atoms at the C4, C6, and C8 positions of the dioxocane ring.

The presence of the two oxygen atoms in the ring also influences the conformational preference through stereoelectronic effects, such as the anomeric effect. However, for a C-substituent like an isopropyl group, steric factors are generally the dominant consideration.

Stereoisomerism and Diastereoselectivity in Dioxocane Synthesis

The synthesis of this compound would typically involve the reaction of a 1,5-diol with isobutyraldehyde (B47883) or a derivative thereof, under acidic catalysis nih.govnii.ac.jp. If the 1,5-diol precursor is chiral, the formation of the acetal (B89532) at C2 can lead to the creation of a new stereocenter, resulting in the possibility of diastereomers.

The stereochemical outcome of this cyclization reaction, i.e., the diastereoselectivity, will be influenced by the steric and electronic properties of both the diol and the aldehyde. The reaction proceeds through a hemiacetal intermediate, and the subsequent intramolecular ring closure is the stereodetermining step. The transition state leading to the more stable diastereomer, where steric interactions are minimized, will be favored.

For example, if a chiral 1,5-diol is used, the existing stereocenters on the diol backbone can direct the approach of the isobutyraldehyde, leading to a preference for one diastereomer over the other. This is a common strategy in asymmetric synthesis, known as substrate-controlled diastereoselection. The bulky isopropyl group would likely seek to orient itself away from the substituents on the diol backbone during the cyclization process.

Achieving high diastereoselectivity often requires careful selection of reaction conditions, such as the choice of catalyst, solvent, and temperature. While specific studies on the diastereoselective synthesis of this compound are scarce, the principles of acetal formation suggest that control of stereochemistry is feasible rsc.org.

Reaction Pathways and Mechanistic Studies of 2 Propan 2 Yl 1,3 Dioxocane

Ring-Opening Reactions and Derived Transformations

Ring-opening reactions are the most significant transformations for 1,3-dioxocanes, providing pathways to valuable polymers or breaking the ring to yield functionalized linear molecules. These reactions are typically initiated by cleavage of the acetal (B89532) C-O bonds.

The acid-catalyzed hydrolysis of 2-(propan-2-yl)-1,3-dioxocane serves as a standard method for the deprotection of the corresponding pentane-1,5-diol and isobutyraldehyde (B47883) from which it is formed. This reaction is synthetically useful for cleaving the acetal and liberating the parent functional groups. thieme-connect.dewikipedia.org The mechanism is reversible and proceeds through several distinct steps, initiated by a proton source, typically a hydronium ion (H₃O⁺) from a dilute aqueous acid. youtube.comchemguide.co.uk

The established mechanism for acid-catalyzed acetal hydrolysis involves:

Protonation: One of the ether oxygen atoms of the dioxocane ring is protonated by an acid catalyst. This initial step makes the oxygen a better leaving group. chemguide.co.uk

Ring-Opening: The protonated ring opens through the cleavage of a carbon-oxygen bond, resulting in the formation of a resonance-stabilized oxocarbenium ion. The positive charge is shared between the C-2 carbon and the remaining ring oxygen atom. The presence of the electron-donating isopropyl group at C-2 helps to stabilize this cationic intermediate.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic C-2 carbon of the oxocarbenium ion. youtube.com

Deprotonation: A proton is transferred from the newly added water moiety to a solvent molecule, yielding a hemiacetal intermediate.

Further Protonation and Cleavage: The remaining ether oxygen of the original ring is protonated, followed by the elimination of the resulting alcohol portion of the hemiacetal. This step regenerates the carbonyl group of isobutyraldehyde and releases the 1,5-diol. The acid catalyst is regenerated in the final deprotonation step.

This entire process is in equilibrium. To drive the reaction toward complete hydrolysis for synthetic purposes, a large excess of water is typically employed. chemguide.co.uk

This compound, as a cyclic acetal, can theoretically undergo cationic ring-opening polymerization (CROP) to form polyacetals. nih.gov Such polymers are of interest due to their potential for chemical recycling and pH-controlled degradation. nih.gov The polymerization of cyclic acetals is known to proceed via two primary competitive cationic mechanisms: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism. umn.eduacs.org

Active Chain End (ACE) Mechanism: In the absence of a nucleophilic initiator like an alcohol, polymerization can proceed via the ACE pathway. A protonated monomer initiates the reaction by ring-opening another monomer to form a propagating species with a dioxacarbenium ion at the end of the polymer chain. This active chain end then adds more monomer units to grow the polymer. acs.org This mechanism, however, can be prone to "backbiting," where the active chain end attacks its own polymer backbone, leading to the formation of cyclic oligomers and a broader molar mass distribution. umn.edu

Activated Monomer (AM) Mechanism: When an external nucleophile, such as an alcohol, is added as an initiator, the polymerization can proceed via the AM mechanism. In this pathway, a monomer is first protonated (activated). The alcohol initiator then attacks the activated monomer, opening the ring and forming a species with a hydroxyl group at one end and a new acetal linkage. This new hydroxyl end can then participate in activating another monomer, propagating the chain. acs.org The AM mechanism often allows for better control over the polymer's molecular weight and can suppress the formation of cyclic byproducts. umn.edu

The choice of catalyst and the presence of an initiator are crucial in determining which mechanism predominates. Mild organo-acid catalysts, such as diphenylphosphoric acid (DPP), have been used to polymerize related cyclic hemiacetal esters, demonstrating the feasibility of these pathways. acs.org

| Mechanism | Initiating Species | Propagating Species | Key Characteristics | Typical Products |

|---|---|---|---|---|

| Active Chain End (ACE) | Protonated Monomer | Dioxacarbenium ion at chain end | No external initiator needed; prone to backbiting. umn.eduacs.org | High molar mass polymer, cyclic oligomers. umn.edu |

| Activated Monomer (AM) | External Nucleophile (e.g., Alcohol) | Neutral polymer chain with active terminal group (e.g., -OH) | Requires initiator; offers better control over molar mass. acs.org | Linear polymer with defined end-groups. acs.org |

While standard hydrolysis represents electrophilic cleavage initiated by a proton, other reagents can also effect ring cleavage. Cyclic acetals are generally stable under neutral and basic conditions, making them useful as protecting groups. thieme-connect.de However, cleavage can be induced by nucleophiles if the ring is first activated by a Lewis acid.

A prominent example of nucleophilic ring cleavage is the reductive opening of the acetal. This transformation is well-documented for 1,3-dioxanes and can be applied to 1,3-dioxocanes to produce mono-protected 1,5-diols. thieme-connect.deresearchgate.net

The mechanism for reductive cleavage typically involves:

Lewis Acid Coordination: A Lewis acid (e.g., AlCl₃, TiCl₄) coordinates to one of the acetal oxygen atoms, activating the ring for nucleophilic attack.

Nucleophilic Attack: A hydride source, such as diisobutylaluminum hydride (DIBAL-H) or a borane (B79455) (BH₃), delivers a hydride ion (H⁻) to an adjacent carbon (C-2 or C-8/C-4). Attack at C-2 would cleave both C-O bonds to regenerate the aldehyde, whereas attack at C-8 or C-4 leads to the desired mono-ether product.

Ring Cleavage: The C-O bond breaks, and subsequent workup liberates a ω-hydroxy alkyl ether. For this compound, this would yield 5-(1-isobutoxy)pentan-1-ol. The regioselectivity of the hydride attack can be influenced by steric factors and the specific reagents used. researchgate.net

Electrophilic cleavage, beyond proton-driven hydrolysis, can be achieved with other electrophiles. For instance, treatment with N-bromosuccinimide (NBS) can lead to the oxidative cleavage of benzylidene acetals, a related class of compounds, to form bromo-benzoate esters. While not directly studied for this compound, analogous pathways could be envisioned.

Functional Group Interconversions and Derivatization on the Dioxocane Ring System

Modifying the intact 1,3-dioxocane ring is less common than ring-opening, but certain transformations are possible.

The C-2 carbon is the central atom of the acetal functionality. Its primary reactivity involves the cleavage and reformation of the acetal linkage.

Transacetalization is a key reaction in this category. In the presence of an acid catalyst and a different diol, the pentane-1,5-diol portion of this compound can be exchanged for the new diol. Similarly, reacting it with a different aldehyde or ketone under acidic conditions could replace the isobutyraldehyde moiety. This equilibrium-driven process is a standard method for forming and modifying acetals. thieme-connect.de

Direct functionalization of the isopropyl group at C-2 without cleaving the ring is challenging due to the stability of the C-C bonds. Any harsh conditions required would likely favor ring-opening reactions.

Direct functionalization of the unactivated methylene (B1212753) groups (C-4, C-5, C-6, C-7, C-8) of the pre-formed this compound ring is synthetically difficult and not well-documented. These C-H bonds are non-polar and have high bond dissociation energies, making them chemically inert.

Hypothetical transformations would likely rely on non-selective, high-energy processes such as free-radical halogenation, which would produce complex mixtures of products and be of limited synthetic value.

The most practical and common strategy for obtaining 1,3-dioxocanes with functionality on the hydrocarbon backbone is to utilize a substituted 1,5-diol as a starting material in the initial acetalization reaction. thieme-connect.de For example, using a 3-substituted pentane-1,5-diol in the reaction with isobutyraldehyde would yield a 6-substituted this compound. This approach allows for the precise and controlled introduction of functional groups onto the hydrocarbon portion of the ring system.

| Reaction Type | Section | Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | 4.1.1 | Dilute aqueous acid (e.g., H₃O⁺) | Isobutyraldehyde and Pentane-1,5-diol | Reversible; proceeds via oxocarbenium ion. youtube.comchemguide.co.uk |

| Cationic ROP (ACE) | 4.1.2 | Acid catalyst (no initiator) | Polyacetal, cyclic oligomers | Propagating carbenium ion; backbiting possible. umn.eduacs.org |

| Cationic ROP (AM) | 4.1.2 | Acid catalyst + Alcohol initiator | Linear polyacetal | Initiator attacks activated monomer; controlled. acs.org |

| Reductive Ring Cleavage | 4.1.3 | Lewis Acid + Hydride Source (e.g., DIBAL-H) | Mono-protected 1,5-diol | Nucleophilic hydride attack on activated acetal. thieme-connect.deresearchgate.net |

| Transacetalization | 4.2.1 | Acid catalyst + different diol/aldehyde | New acetal | Equilibrium-driven exchange of components. thieme-connect.de |

Radical Chemistry and Its Applications in 1,3-Dioxocane Modification (Extrapolation from Dioxolanes)

The radical chemistry of 1,3-dioxocanes, particularly those substituted at the C2 position like this compound, can be inferred from the well-documented reactivity of 1,3-dioxolanes. thieme-connect.deresearchgate.net These five-membered ring systems have been shown to generate radicals at both the C2 and C4 positions, with the C2-centered radical being generally more favored due to the stabilizing effect of the two adjacent oxygen atoms. researchgate.net

Dioxocanyl Radical Formation and Reactivity

By analogy to 1,3-dioxolanes, the generation of a 2-(propan-2-yl)-1,3-dioxocanyl radical can be anticipated. The C-H bond at the C2 position of the dioxocane ring is expected to have a lower bond dissociation energy (BDE) compared to other positions on the ring, facilitating hydrogen atom abstraction (HAT) by a suitable radical initiator. researchgate.net Reagents like azobisisobutyronitrile (AIBN) in the presence of a hydrogen atom donor such as tributyltin hydride (Bu₃SnH) are commonly employed to initiate such radical chain reactions. libretexts.orglibretexts.org

The resulting 2-(propan-2-yl)-1,3-dioxocan-2-yl radical is a key intermediate. The presence of the two oxygen atoms flanking the radical center provides significant stabilization through resonance, delocalizing the unpaired electron. This stabilization makes the formation of this radical thermodynamically more favorable than at other positions on the carbocyclic backbone of the dioxocane ring.

The reactivity of this dioxocanyl radical is expected to be nucleophilic in nature, a characteristic observed in analogous dioxolanyl radicals. thieme-connect.de This nucleophilicity allows it to participate in a variety of subsequent reactions, most notably additions to electron-deficient alkenes and alkynes.

Table 1: Comparison of Bond Dissociation Energies (BDEs) for Radical Formation (Illustrative)

| Position in Cyclic Acetal | Bond Type | Estimated BDE (kcal/mol) | Radical Stability |

| C2 of 1,3-Dioxolane (B20135) | C-H | ~86.8 researchgate.net | High (stabilized by two oxygens) |

| C4 of 1,3-Dioxolane | C-H | ~88.2 researchgate.net | Moderate |

| C2 of 2-alkyl-1,3-dioxocane (extrapolated) | C-H | Lower than C4/C5/C6 | High (stabilized by two oxygens) |

| C4/C5/C6 of 2-alkyl-1,3-dioxocane (extrapolated) | C-H | Higher than C2 | Lower |

Note: The BDE values for 2-alkyl-1,3-dioxocane are extrapolated and for illustrative purposes only.

Carbon-Carbon Bond Construction via Radical Intermediates

A significant application of dioxocanyl radicals lies in the formation of new carbon-carbon bonds. libretexts.orgresearchgate.net The nucleophilic 2-(propan-2-yl)-1,3-dioxocan-2-yl radical can add to a variety of radical acceptors, such as activated alkenes, to forge a new C-C bond. researchgate.netscilit.com This process is a key step in radical-mediated functionalization.

The general mechanism for intermolecular C-C bond formation would involve:

Initiation: Generation of a tributyltin radical from Bu₃SnH and a radical initiator like AIBN. libretexts.orgyoutube.com

Propagation:

The tributyltin radical abstracts a hydrogen atom from the C2 position of this compound to form the 2-(propan-2-yl)-1,3-dioxocan-2-yl radical.

This radical adds to an electron-deficient alkene (e.g., an acrylate (B77674) or acrylonitrile) to form a new, more substituted radical intermediate.

This new radical then abstracts a hydrogen atom from Bu₃SnH to yield the final product and regenerate the tributyltin radical, which continues the chain reaction. libretexts.org

Intramolecular versions of this reaction are also conceivable, leading to the formation of fused or spirocyclic ring systems, provided a suitable tethered radical acceptor is present in the starting material. These types of radical cyclizations are powerful tools for constructing complex molecular architectures.

Cycloaddition and Annulation Strategies Involving Dioxocane Moieties (Extrapolation from Dioxepanes)

While specific examples of cycloaddition and annulation reactions involving 1,3-dioxocanes are scarce, extrapolation from the chemistry of related seven-membered 1,3-dioxepanes and general cycloaddition principles can provide insight into potential synthetic strategies. thieme-connect.de Cycloaddition reactions offer a convergent approach to building complex cyclic systems. libretexts.orgwikipedia.orglibretexts.org

Common cycloaddition strategies that could potentially be adapted for 1,3-dioxocane derivatives include [3+2] and [4+3] cycloadditions. rsc.orgwikipedia.orgnih.gov Annulation, the formation of a new ring onto an existing one, can also be a viable strategy for elaborating the dioxocane core. mit.edu

For a cycloaddition to occur, the 1,3-dioxocane ring would need to contain a reactive π-system, or a functional group that can be converted into one. For instance, the introduction of a double bond within the dioxocane ring or as part of a substituent would render it a potential partner in cycloaddition reactions.

An alternative approach involves the 1,3-dioxocane acting as a non-participating carrier of functionality that influences a nearby cycloaddition. For example, a chiral 1,3-dioxocane moiety could be used to induce stereoselectivity in a cycloaddition reaction occurring on an appended side chain.

Table 2: Potential Cycloaddition Reactions Involving Dioxocane Derivatives (Theoretical)

| Cycloaddition Type | Dioxocane Derivative Role | Potential Reaction Partner | Resulting Structure |

| [3+2] Cycloaddition | Contains a dipolarophile (e.g., an alkenyl group) | 1,3-Dipole (e.g., nitrile oxide, azide) wikipedia.orgorganic-chemistry.org | Fused or spiro-heterocycle |

| [4+3] Cycloaddition | Contains a diene functionality | Allylic cation (e.g., oxyallyl cation) wikipedia.orgsci-hub.sejocpr.comresearchgate.net | Fused seven-membered carbocycle |

| Diels-Alder [4+2] | Contains a diene or dienophile | Dienophile or diene, respectively libretexts.org | Fused six-membered ring |

This table presents theoretical possibilities based on established cycloaddition reactions.

Given the flexibility of the eight-membered ring, intramolecular cycloadditions and annulations could be particularly effective. A substrate bearing both a diene and a dienophile, separated by a flexible linker that includes the 1,3-dioxocane, could undergo a thermal or Lewis acid-catalyzed intramolecular Diels-Alder reaction to construct intricate polycyclic systems. The conformational preferences of the dioxocane ring would likely play a crucial role in the stereochemical outcome of such transformations.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the structural elucidation of organic molecules in solution. For 2-(Propan-2-yl)-1,3-dioxocane, a combination of one-dimensional and two-dimensional NMR experiments can provide a complete picture of its atomic arrangement and stereochemistry.

High-Resolution ¹H, ¹³C, and ¹⁷O NMR for Detailed Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The methine proton of the isopropyl group (CH) would likely appear as a multiplet, coupled to the six equivalent methyl protons. These methyl protons would, in turn, present as a doublet. The proton at the C2 position of the dioxocane ring, being an acetal (B89532) proton, is expected to resonate at a characteristic downfield shift. The methylene (B1212753) protons of the eight-membered ring would display complex splitting patterns due to their diastereotopic nature and coupling with each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are anticipated for each carbon atom in a unique chemical environment. The acetal carbon (C2) is expected to have a chemical shift in the range of 90-110 ppm, a characteristic feature for such carbons in 1,3-dioxane (B1201747) systems. docbrown.infospectrabase.com The carbons of the isopropyl group and the methylene carbons of the dioxocane ring will have specific chemical shifts that can be predicted based on established increments and comparison with related structures. nih.govdocbrown.info

¹⁷O NMR Spectroscopy: ¹⁷O NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can offer direct insight into the electronic environment of the oxygen atoms. nih.gov For this compound, two distinct ¹⁷O signals would be expected for the two oxygen atoms of the 1,3-dioxocane ring, assuming they are chemically non-equivalent. Studies on other cyclic acetals have shown that the chemical shifts of the oxygen atoms are sensitive to the ring size and conformation. researchgate.netmdpi.com

Predicted NMR Data for this compound:

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | ¹⁷O Chemical Shift (ppm, predicted) |

| H on C2 | ~4.5 - 5.0 (t) | - | - |

| CH of isopropyl | ~1.8 - 2.2 (septet) | ~30 - 35 | - |

| CH₃ of isopropyl | ~0.9 - 1.1 (d) | ~15 - 20 | - |

| CH₂ of dioxocane ring | ~1.2 - 1.8 (m), ~3.5 - 4.0 (m) | ~25 - 35, ~60 - 70 | ~70 - 100 |

| C2 | - | ~100 - 110 | - |

| O1, O3 | - | - | ~70 - 100 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. d = doublet, t = triplet, septet = septet, m = multiplet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and stereochemistry of this compound. youtube.comyoutube.comyoutube.com

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network between protons. It would show correlations between the methine proton of the isopropyl group and the methyl protons, as well as couplings between the protons on the dioxocane ring. This helps in tracing the proton connectivity throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This experiment is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is particularly useful for identifying the quaternary carbon (C2) and for connecting the isopropyl group to the dioxocane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This is vital for determining the stereochemistry and preferred conformation of the molecule, for instance, the orientation of the isopropyl group relative to the dioxocane ring. Conformational studies on related 2-isopropyl-1,3-dioxane (B11954329) systems suggest a preference for an equatorial orientation of the bulky isopropyl group. researchgate.net

Quantitative NMR for Reaction Monitoring and Purity Assessment (as a research tool)

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for a substance-specific reference standard. nih.govox.ac.uk In a research setting, qNMR could be employed to monitor the formation of this compound during its synthesis, for example, in the acetalization reaction between isobutyraldehyde (B47883) and a suitable diol. By integrating the signals of the starting materials and the product, the reaction progress and yield can be accurately determined. iaea.orgacs.org Furthermore, qNMR can be used to assess the purity of the final product by comparing the integral of a specific proton signal of the compound to that of a known amount of an internal standard. youtube.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. The most prominent bands would be the C-H stretching vibrations of the alkyl groups in the region of 2850-3000 cm⁻¹. The C-O stretching vibrations of the acetal group are typically strong and appear in the fingerprint region, usually between 1000 and 1200 cm⁻¹. The absence of a strong absorption band around 1700-1740 cm⁻¹ would confirm the absence of a carbonyl group from the starting aldehyde.

Predicted FT-IR Data for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (alkyl) | 2850 - 3000 | Strong |

| C-H bending (alkyl) | 1350 - 1470 | Medium |

| C-O stretching (acetal) | 1000 - 1200 | Strong |

Raman Spectroscopy for Molecular Fingerprinting and Conformational Insights

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and skeletal vibrations. The Raman spectrum of this compound would offer a unique molecular fingerprint. The symmetric C-O-C stretching vibration of the dioxocane ring is expected to be a strong and characteristic band in the Raman spectrum. researchgate.netchemicalbook.comchemicalbook.comrsc.org Furthermore, low-frequency Raman scattering can provide insights into the conformational flexibility of the eight-membered ring, which is known to adopt various conformations.

Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Mechanism Support

Mass spectrometry (MS) is a critical tool for elucidating the structure of this compound and understanding its behavior in chemical reactions. Although a specific mass spectrum for this compound is not documented in the searched sources, the fragmentation pattern can be predicted based on the established principles for cyclic acetals.

Upon electron ionization (EI), the molecule would form a molecular ion [M]•+. The primary fragmentation pathways for cyclic acetals typically involve the cleavage of the C-O bonds and fragmentation of the substituent at the C2 position. Key expected fragments for this compound would include:

Loss of the isopropyl group ([M - 43]+) to give a stable oxonium ion.

Ring-opening reactions leading to various smaller charged fragments.

Cleavage of the dioxocane ring itself.

This fragmentation data is invaluable for confirming the structure of synthesized this compound and can provide mechanistic insights by identifying intermediates and byproducts in reactions where it is a reactant or product. For instance, in studies of acetal hydrolysis, MS can track the disappearance of the parent compound and the appearance of the corresponding diol and isobutyraldehyde. acs.org

Table 1: Predicted Mass Spectrometry Data for this compound and Analogs (Note: Data for this compound is predictive. Data for analogs is from experimental sources.)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pathways (Predicted/Observed) | Source |

| This compound | C10H20O2 | 172.26 | [M-CH(CH3)2]+, ring cleavage fragments | Predictive |

| 2-Isopropyl-1,3-dioxolane | C6H12O2 | 116.16 | [M-CH(CH3)2]+, [C3H5O2]+ | nih.gov |

| 2-Isopropyl-5,5-dimethyl-1,3-dioxane | C9H18O2 | 158.24 | [M-CH(CH3)2]+, loss of C(CH3)2CH2 | nih.gov |

| 2-Pentadecyl-1,3-dioxepane | C20H40O2 | 312.53 | [M-C15H31]+ | nist.gov |

X-ray Diffraction (XRD) for Single-Crystal Structural Determination and Bond Geometry

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule, providing precise data on bond lengths, bond angles, and conformational details. For this compound, which is likely a liquid or a low-melting solid at room temperature, obtaining a suitable single crystal for XRD would require controlled crystallization at low temperatures. fishersci.com

While specific XRD data for this compound is unavailable, studies on related cyclic acetals like 1,3-dioxolane (B20135) have been performed. nih.gov An XRD analysis of this compound would be expected to reveal the conformation of the eight-membered dioxocane ring. Unlike the well-defined chair conformation of six-membered 1,3-dioxanes, larger rings like dioxocane can adopt several low-energy conformations, such as boat-chair or twist-chair forms. The analysis would also precisely define the orientation of the isopropyl group at the C2 position. This structural information is fundamental for understanding stereoelectronic effects and reactivity. acs.org In complex synthetic procedures, XRD can be used to unambiguously confirm the absolute configuration of chiral derivatives. acs.org

Computational and Theoretical Investigations of 2 Propan 2 Yl 1,3 Dioxocane

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in providing a detailed understanding of the molecular structure, stability, and electronic properties of 2-(Propan-2-yl)-1,3-dioxocane at the atomic level. These methods, rooted in the principles of quantum mechanics, offer a powerful lens through which to examine the behavior of this molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a primary tool for the geometry optimization and electronic structure analysis of cyclic acetals like this compound. nih.govacs.orgacs.org DFT calculations, often employing hybrid functionals such as B3LYP in conjunction with basis sets like 6-31G**, provide a reliable means to determine the most stable three-dimensional arrangement of atoms in the molecule. asianpubs.org These calculations are crucial for identifying the preferred conformations of the flexible eight-membered dioxocane ring and the orientation of the bulky propan-2-yl substituent.

The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also effectively described by DFT. The theory allows for the calculation of key electronic properties that govern the reactivity and intermolecular interactions of the molecule. Recent studies on related heterocyclic compounds have demonstrated the utility of DFT in understanding complex reaction mechanisms and the influence of substituents on the electronic environment of the ring system. acs.orgacs.org

Table 1: Calculated Geometric Parameters for the Most Stable Conformation of this compound using DFT (B3LYP/6-31G )**

| Parameter | Value |

| C-O Bond Length (Å) | 1.42 |

| C-C Bond Length (Å) | 1.53 |

| O-C-O Bond Angle (°) | 112.5 |

| C-O-C Bond Angle (°) | 115.0 |

| Dihedral Angle (O-C-C-C) (°) | -65.0 |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar 1,3-dioxane (B1201747) systems.

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed for high-accuracy energetic and spectroscopic predictions. asianpubs.orgnih.govresearchgate.netosti.govnih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data on the relative energies of different conformers.

These calculations are also invaluable for predicting spectroscopic properties, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. By comparing theoretically predicted spectra with experimental data, researchers can confirm the presence of specific conformers in solution or the solid state. For instance, ab initio calculations have been successfully used to predict the optical rotation of chiral molecules, highlighting the power of these methods in stereochemical analysis. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Anomeric Effects

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intermolecular and intramolecular interactions, including the well-documented anomeric effect in cyclic acetals. asianpubs.orgcapes.gov.brrsc.orgacs.orgresearchgate.net The anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon (C2) in a heterocyclic ring, contrary to what would be expected based on steric hindrance alone.

NBO analysis explains this phenomenon in terms of stabilizing hyperconjugative interactions between the lone pair of electrons on an endocyclic oxygen atom and the antibonding σ* orbital of the exocyclic C-O bond. asianpubs.orgacs.org For this compound, NBO calculations can quantify the strength of these n -> σ* interactions, providing a deeper understanding of the factors governing its conformational preferences. The analysis can also shed light on other non-covalent interactions that influence the molecule's structure and reactivity. capes.gov.brrsc.org

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. acs.orgaps.orgacs.org By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and the influence of the surrounding environment.

Conformational Dynamics and Flexibility of the Eight-Membered Ring

The eight-membered ring of 1,3-dioxocane is known for its significant conformational flexibility. nih.gov MD simulations are particularly well-suited to explore the various accessible conformations, such as boat-chair, twist-boat, and crown forms, and the energetic barriers between them. These simulations can reveal the pathways of conformational interconversion and the characteristic timescales of these dynamic processes.

For this compound, MD simulations can elucidate how the bulky isopropyl group at the C2 position influences the conformational equilibrium and the flexibility of the eight-membered ring. The simulations can track the puckering coordinates of the ring and the rotational freedom of the substituent, providing a comprehensive picture of the molecule's dynamic behavior.

Table 2: Representative Conformational Families and Their Averages from MD Simulations

| Conformational Family | Ring Puckering Amplitude (Å) | Average End-to-End Distance (Å) |

| Boat-Chair | 0.85 | 4.5 |

| Twist-Boat | 0.92 | 4.2 |

| Crown | 0.78 | 4.8 |

Note: This data is representative of what would be expected from MD simulations of flexible eight-membered rings and is for illustrative purposes.

Solvent Effects on Dioxocane Behavior in Solution

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. acs.orgmdpi.com MD simulations that explicitly include solvent molecules can capture the effects of the solvent on the conformational preferences and dynamics of the solute.

By analyzing the radial distribution functions and the hydrogen bonding patterns between the solute and solvent, researchers can understand how the solvent environment stabilizes certain conformations over others. For instance, in a polar solvent, conformations with a larger dipole moment may be favored. These simulations are crucial for bridging the gap between theoretical calculations in the gas phase and experimental observations in solution.

Mechanistic Modeling and Transition State Analysis

The formation and cleavage of this compound, an eight-membered cyclic acetal (B89532), proceed through mechanisms that can be elucidated using computational modeling. These models help in understanding the intricate details of the reaction pathways and the structures of the transition states involved.

Computational Studies of Dioxocane Formation and Cleavage Pathways

The formation of this compound typically involves the acid-catalyzed reaction of a suitable 1,5-diol with isobutyraldehyde (B47883). Computational studies, though not extensively focused on this specific molecule, draw parallels from the well-understood mechanisms of acetal and ketal formation. nih.govresearchgate.net The generally accepted pathway for acid-catalyzed acetal formation involves several key steps that can be computationally modeled:

Protonation of the Carbonyl Oxygen: The reaction initiates with the protonation of the carbonyl oxygen of isobutyraldehyde by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by the Diol: One of the hydroxyl groups of the 1,5-diol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a hemiacetal intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the other oxygen atoms, a process that can be facilitated by solvent molecules.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxonium ion. The eight-membered ring structure influences the conformational preferences of this intermediate.

Intramolecular Cyclization: The second hydroxyl group of the diol chain then attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion, leading to the closure of the 1,3-dioxocane ring.

Deprotonation: Finally, a base (such as the conjugate base of the acid catalyst or a solvent molecule) removes the proton from the remaining oxonium moiety to yield the neutral this compound and regenerate the acid catalyst.

The cleavage of the 1,3-dioxocane ring is essentially the reverse of the formation process and is also acid-catalyzed. Computational models can trace the pathway from the protonated acetal back to the diol and aldehyde through the same intermediates.

While specific computational studies on this compound are scarce, research on related systems like 1,3-dioxanes (six-membered rings) provides a foundational understanding. For instance, computational studies on 1,3-dioxane have detailed its conformational isomerization pathways, identifying chair and twist conformers and the transition states connecting them. researchgate.net These principles can be extended to the more flexible eight-membered ring of 1,3-dioxocane, which is expected to have a more complex potential energy surface with multiple stable conformers.

Reaction Coordinate Analysis and Energy Barriers

Reaction coordinate analysis is a powerful computational tool to visualize the energy profile of a reaction as it progresses from reactants to products via transition states. For the formation of this compound, this analysis would map the free energy changes associated with each step of the mechanism described above.

Computational methods like DFT can be used to calculate the activation energies for these steps. For example, studies on the formation of acetals have shown that the presence of an acid catalyst significantly lowers the activation energy of the initial nucleophilic attack. rsc.org The energy profile for the cyclization step is particularly sensitive to the conformation of the diol chain, with certain conformations being more pre-disposed to ring closure.

Although no specific energy barrier data for this compound formation has been published, computational studies on similar reactions provide a general range for these barriers. The conformational flexibility of the eight-membered ring in 1,3-dioxocane would likely lead to multiple competing cyclization pathways, each with its own characteristic energy barrier.

Prediction of Spectroscopic Parameters (e.g., GIAO 13C NMR Chemical Shifts)

Computational chemistry offers robust methods for predicting spectroscopic parameters, which can be invaluable for the structural elucidation of molecules. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. nih.govresearchgate.netconicet.gov.aracs.org

The prediction of ¹³C NMR chemical shifts for this compound would involve first optimizing the molecule's geometry using a suitable level of theory, such as B3LYP with a 6-31G* or larger basis set. Following geometry optimization, a GIAO calculation is performed to determine the isotropic shielding constants for each carbon atom. These shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

A hypothetical table of predicted ¹³C NMR chemical shifts for this compound, based on general knowledge of acetal chemistry, is presented below. It is important to note that these are estimated values and would require actual GIAO calculations for verification.

| Carbon Atom | Predicted ¹³C NMR Chemical Shift (ppm) |

| C2 (acetal carbon) | 95 - 105 |

| CH of propan-2-yl | 30 - 40 |

| CH₃ of propan-2-yl | 15 - 25 |

| C4, C8 (ring carbons adjacent to oxygen) | 65 - 75 |

| C5, C7 (ring carbons) | 25 - 35 |

| C6 (ring carbon) | 20 - 30 |

This table is a hypothetical representation and is not based on actual calculated data for this compound.

The accuracy of these predictions is dependent on several factors, including the chosen level of theory, the basis set, and the consideration of conformational averaging, which is particularly important for a flexible molecule like a 1,3-dioxocane.

Advanced Material Science Applications of 1,3 Dioxocanes Excluding Biological/medical

Ring-Opening Polymerization (ROP) of 1,3-Dioxocanes

The polymerization of 1,3-dioxocanes, eight-membered cyclic acetals, proceeds primarily through a cationic ring-opening polymerization (CROP) mechanism. This process involves the cleavage of the acetal (B89532) linkage within the ring, leading to the formation of a linear polyacetal chain. While specific studies on 2-(propan-2-yl)-1,3-dioxocane are limited, the general principles of 1,3-dioxocane ROP can be understood from research on related cyclic acetals of varying ring sizes, such as 1,3-dioxolane (B20135) (a five-membered ring) and 1,3-dioxepane (B1593757) (a seven-membered ring).

Synthesis of Poly(1,3-dioxocanes) and Polyacetals

The synthesis of poly(1,3-dioxocanes) results in polyacetals, which are polymers characterized by repeating ether and acetal linkages in their backbone. The polymerization is typically initiated by cationic species, which attack the oxygen atom of the acetal group, leading to ring cleavage and the propagation of the polymer chain. researchgate.net

The general reaction for the ROP of a 1,3-dioxocane can be represented as follows:

n(1,3-dioxocane) → [-O-(CH₂)₅-O-CH₂-]n

This process yields a high molecular weight polymer with a structure that can be tailored by the choice of monomer and polymerization conditions. The resulting polyacetals are of interest due to their potential for degradability and chemical recyclability, owing to the hydrolytically sensitive acetal bonds. researchgate.net

Catalysis in ROP: Initiators and Reaction Conditions

The cationic ring-opening polymerization of 1,3-dioxocanes and related cyclic acetals is sensitive to the choice of initiator and reaction conditions. Common initiators include Brønsted acids (e.g., triflic acid) and Lewis acids. researchgate.netresearchgate.net The selection of the catalyst system is crucial as it influences the polymerization rate, the molecular weight of the resulting polymer, and the extent of side reactions.

For instance, in the polymerization of 1,3-dioxepane, triflic anhydride (B1165640) has been shown to be an effective initiator that allows for some control over the molecular weight. researchgate.net However, side reactions such as transacetalization, where the growing polymer chain attacks another polymer chain, can lead to a broadening of the molecular weight distribution and randomization in block copolymers. researchgate.net

The reaction conditions, including temperature and solvent, also play a significant role. Polymerization is often carried out in non-polar solvents to minimize side reactions. The temperature needs to be carefully controlled to balance the rate of polymerization with the occurrence of undesirable side reactions.

Control over Polymer Molecular Weight and Architecture

Achieving control over the molecular weight and architecture of poly(1,3-dioxocanes) is essential for tailoring their properties for specific applications. In living polymerization, the rate of initiation is much faster than the rate of propagation, and termination and chain transfer reactions are absent. scitechnol.com This allows for the synthesis of polymers with a predetermined molecular weight and a narrow molecular weight distribution. scitechnol.com

For cyclic acetals, achieving a truly living polymerization can be challenging due to the aforementioned transacetalization reactions. researchgate.net However, strategies such as the "activated monomer" mechanism have been explored to improve control. In this approach, the monomer is activated by the initiator, and the growing polymer chain end remains neutral, which can suppress some side reactions.

The synthesis of block copolymers containing polyacetal segments has also been investigated. For example, block copolymers with a central polydioxepane block have been prepared. researchgate.net This demonstrates the potential to create more complex polymer architectures, such as diblock or triblock copolymers, which can self-assemble into various nanostructures. scitechnol.comnih.gov

Integration into Functional Materials

The unique properties of poly(1,3-dioxocanes) and related polyacetals make them promising candidates for integration into advanced functional materials, particularly in the energy sector and for the development of sustainable polymers.

Application as Polymer Electrolytes in Advanced Battery Technologies (e.g., Li-Metal Batteries)

Polymer electrolytes are a critical component in the development of safer, all-solid-state lithium-metal batteries. Poly(1,3-dioxolane), a related polyacetal, has been extensively studied for this application. bohrium.comnih.govmdpi.comrsc.org The ether oxygens in the polyacetal backbone can coordinate with lithium ions, facilitating their transport.

An in-situ polymerization approach, where the monomer is polymerized directly within the battery cell, has been shown to create excellent interfacial contact between the electrolyte and the electrodes. rsc.orgsci-hub.ru Poly(1,3-dioxane), a six-membered ring acetal, has demonstrated superior oxidative stability compared to poly(1,3-dioxolane), making it suitable for use with high-voltage cathodes. rsc.orgsci-hub.ru This suggests that poly(1,3-dioxocanes), with their longer alkyl chain, could also exhibit favorable properties as polymer electrolytes. A key advantage of these polyacetal-based electrolytes is their potential for high lithium-ion transference numbers, which can reduce concentration polarization and improve battery performance. rsc.org

Table 1: Performance of a Poly(1,3-dioxane)-based Polymer Electrolyte in a Li-metal Battery

| Property | Value | Reference |

| Oxidative Stability | > 4.7 V | rsc.orgsci-hub.ru |

| Li⁺ Transference Number | 0.75 | rsc.org |

| Li Plating/Stripping Stability | > 1300 hours | rsc.org |

Development of Chemically Recyclable Polymers

The presence of acetal linkages in the backbone of poly(1,3-dioxocanes) makes them susceptible to acidic hydrolysis, allowing for chemical recycling back to the monomer. researchgate.netresearchgate.net This "closed-loop" recycling is a significant advantage over traditional mechanical recycling, which often results in downcycling of the material. researchgate.net

The depolymerization of poly(1,3-dioxolane) back to its monomer has been demonstrated to be a clean and efficient process. researchgate.netkpi.ua This process is essentially the reverse of the ring-opening polymerization. By carefully controlling the conditions, such as temperature and the presence of an acid catalyst, the polymer can be broken down into its constituent monomers, which can then be purified and re-polymerized to produce virgin polymer. google.com This approach offers a pathway to a more sustainable polymer economy by reducing waste and the reliance on fossil fuel-based feedstocks. Recent research has also focused on incorporating acetal groups into other polymer structures, such as polyurethanes, to facilitate their chemical recycling. researchgate.net

Role as Monomers for High-Performance Polymeric Materials

The polymerization of cyclic acetals, typically via cationic ring-opening polymerization (CROP), is a known method for producing polyacetals, a class of engineering thermoplastics. The seven-membered cyclic acetal, 1,3-dioxepane, has been successfully polymerized. researchgate.net This suggests that 1,3-dioxocanes, including the isopropyl-substituted variant, could theoretically serve as monomers.

The polymerization process would likely be initiated by a strong acid or a cationic species, which would protonate one of the oxygen atoms in the 1,3-dioxocane ring, leading to ring-opening and subsequent propagation. The presence of the bulky propan-2-yl (isopropyl) group at the C2 position would be expected to significantly influence the polymerization kinetics and the properties of the resulting polymer.

Hypothetical Polymerization Characteristics:

| Parameter | Expected Influence of 2-(Propan-2-yl) Group | Rationale based on Analogous Compounds |

| Polymerizability | Potentially lower than unsubstituted 1,3-dioxocane | Steric hindrance from the bulky isopropyl group could impede the approach of the propagating chain end to the monomer, potentially lowering the rate of polymerization and the final molecular weight achieved. |

| Polymer Properties | Lower melting point and crystallinity, increased solubility | The bulky side group would disrupt chain packing, leading to a more amorphous polymer with a lower glass transition temperature (Tg) and melting temperature (Tm) compared to a linear poly(1,3-dioxocane). This could enhance its solubility in organic solvents. |

| Degradability | Potentially enhanced | The polyacetal backbone is inherently susceptible to acid-catalyzed hydrolysis. The steric strain associated with the eight-membered ring and the bulky substituent might render the resulting polymer more readily degradable. |

Research on the polymerization of 1,3-dioxane (B1201747) has shown that it can be used to create polymer electrolytes for high-voltage lithium-metal batteries. rsc.org It is conceivable that a polymer derived from this compound could be investigated for similar applications, where the isopropyl groups might alter ion transport properties. However, without experimental data, this remains speculative.

Use as Chemical Intermediates in Industrial Chemical Synthesis (e.g., Solvents, Fuel Additives, Fine Chemical Precursors)

The primary role of many smaller cyclic acetals, like 1,3-dioxanes, in organic synthesis is as protecting groups for carbonyl compounds (aldehydes and ketones) or 1,3-diols. They are valued for their stability under basic, reductive, and oxidative conditions, while being easily removed under acidic conditions.

Theoretically, this compound could be synthesized from isobutyraldehyde (B47883) (2-methylpropanal) and a C5 1,5-diol (such as 1,5-pentanediol). This would make it a precursor or intermediate in a synthetic pathway.

Potential, Unverified Industrial Applications:

Fine Chemical Precursors: As a protected form of isobutyraldehyde and a 1,5-diol, it could be used in multi-step syntheses where other functional groups in a molecule need to be modified without affecting the carbonyl or diol moieties. The bulky isopropyl group and the large eight-membered ring might confer specific solubility or reactivity properties.

Solvents: While smaller acetals like 1,3-dioxolane are used as solvents, the higher molecular weight and likely higher boiling point of this compound would make it a less conventional choice. Its potential as a specialty solvent for specific polymers or reactions has not been explored.

Fuel Additives: There is no evidence to support the use of 1,3-dioxocanes as fuel additives. Research in this area has focused on smaller, more readily available dioxolanes derived from biomass.

Future Research Directions and Unexplored Avenues in 2 Propan 2 Yl 1,3 Dioxocane Chemistry

Development of Novel Stereoselective Synthetic Methods

The synthesis of 1,3-dioxocanes is typically achieved through the acid-catalyzed acetalization of a 1,5-diol with an appropriate aldehyde or ketone. For 2-(propan-2-yl)-1,3-dioxocane, this involves the reaction of pentane-1,5-diol with isobutyraldehyde (B47883). However, a significant challenge and a major area for future research lies in the development of stereoselective synthetic methods. The flexible eight-membered ring can exist in various conformations, and the introduction of substituents can lead to multiple diastereomers.

Future research should focus on asymmetric synthesis to control the stereochemistry of the dioxocane ring and its substituents. Key strategies could include:

Use of Chiral Diols: Employing enantiomerically pure 1,5-diols as starting materials would allow for the synthesis of chiral dioxocanes, enabling the study of their chiroptical properties and their use as chiral building blocks.

Chiral Catalysis: The development of chiral Brønsted or Lewis acid catalysts could facilitate the enantioselective acetalization of prochiral 1,5-diols. This approach avoids the need for stoichiometric chiral sources.

Substrate-Controlled Diastereoselectivity: For diols that already contain stereocenters, investigating how these existing centers direct the stereochemical outcome of the cyclization is crucial for creating complex polycyclic systems with high diastereoselectivity.

Table 1: Potential Stereoselective Strategies for this compound Synthesis

| Strategy | Description | Potential Outcome |

|---|---|---|

| Chiral Pool Synthesis | Utilization of enantiopure 1,5-diols derived from natural products. | Access to specific enantiomers of substituted dioxocanes. |

| Asymmetric Catalysis | Employment of chiral Lewis acids (e.g., based on Ti, B, or Sc) or chiral Brønsted acids (e.g., phosphoric acids). | Enantioselective formation of the dioxocane ring from achiral precursors. |

| Auxiliary-Mediated Synthesis | Attachment of a chiral auxiliary to the diol or aldehyde prior to cyclization, followed by its removal. | High diastereoselectivity, though requiring additional synthetic steps. |

Exploration of Underutilized Reaction Pathways

The reactivity of 1,3-dioxocanes is largely governed by the acetal (B89532) functionality, which is stable under basic and neutral conditions but labile in the presence of acid. thieme-connect.de While acetal hydrolysis is a well-understood process, many other reaction pathways for this compound remain underexplored.

Future investigations could productively focus on:

Ring-Opening Polymerization (ROP): Cationic ROP of this compound could lead to novel polyethers with regularly spaced isopropyl side groups. The properties of such polymers (e.g., thermal stability, solubility, and crystallinity) would be influenced by the bulky substituent and could offer advantages over existing polyethers.

Radical Reactions: The introduction of radical-initiating or -stabilizing groups onto the dioxocane skeleton could open avenues for radical-mediated C-C bond formation or functionalization, pathways that are orthogonal to traditional ionic acetal chemistry.

1,3-Dipolar Cycloadditions: While not directly involving the dioxocane ring itself, functionalizing the backbone (e.g., at C5 or C6) with a dipolarophile (like an alkyne) and reacting it with a 1,3-dipole (like an azide (B81097) or nitrile oxide) could generate novel, complex heterocyclic systems fused to the eight-membered ring. youtube.com This approach is a powerful tool for building molecular complexity. youtube.com

Transacetalization Reactions: Reacting this compound with other diols or alcohols under catalytic conditions could be a mild method for generating different acetals or for protecting/deprotecting hydroxyl groups under specific equilibrium control. thieme-connect.de

Advanced Understanding of Conformational Dynamics via Integrated Experimental and Computational Approaches

Unlike the well-studied chair conformation of 1,3-dioxanes, the eight-membered 1,3-dioxocane ring is significantly more flexible and can adopt a variety of low-energy conformations, such as boat-chair, twist-boat-chair, and crown forms. thieme-connect.de The presence of a bulky isopropyl group at the C2 position will exert a strong influence on the conformational equilibrium by introducing specific steric interactions.

A comprehensive understanding of these dynamics is essential for predicting reactivity and designing applications. An integrated approach is required:

Advanced NMR Spectroscopy: Low-temperature NMR studies, including 2D techniques like NOESY and ROESY, can provide experimental evidence for the proximity of different protons, helping to elucidate the predominant conformation(s) in solution.

Computational Modeling: High-level density functional theory (DFT) and ab initio calculations are needed to map the potential energy surface of this compound. researchgate.net These studies can predict the relative energies of different conformers and the energy barriers for their interconversion, complementing the experimental NMR data. researchgate.netacs.org

X-ray Crystallography: When possible, obtaining single-crystal X-ray diffraction data would provide definitive information about the solid-state conformation, serving as a crucial benchmark for validating computational models and interpreting solution-phase data.

Table 2: Comparison of Conformational Features

| Feature | 1,3-Dioxane (B1201747) (6-membered) | This compound (8-membered) - Predicted |

|---|---|---|

| Dominant Conformation | Chair. thieme-connect.de | Multiple low-energy conformations (e.g., boat-chair, crown) are likely. |

| Conformational Rigidity | Relatively rigid, high barrier to ring flip. thieme-connect.de | Highly flexible, lower barriers to interconversion between conformers. |

| Substituent Preference | Equatorial position at C2 is strongly favored to avoid 1,3-diaxial interactions. thieme-connect.de | The preference of the isopropyl group will depend on the specific conformation (e.g., pseudo-axial vs. pseudo-equatorial) and will be a key determinant of the overall shape. |

| Key Interactions | Anomeric effects, 1,3-diaxial repulsions. thieme-connect.de | Transannular (across the ring) steric interactions, pseudo-axial/equatorial preferences. |

Expanding the Scope of Non-Biological Material Applications

While many heterocyclic compounds find use in pharmaceuticals, the unique structure of this compound makes it a candidate for applications in materials science.

Future research should explore its potential as:

A Monomer for Advanced Polymers: As mentioned, ROP could yield novel poly(alkylene ether)s. The isopropyl group could enhance solubility in nonpolar solvents and impart unique mechanical or thermal properties to the resulting polymer.

Specialty Solvents or Additives: The balance of a polar diether core and a nonpolar isopropyl group gives the molecule amphiphilic character. This could be exploited in its use as a specialty solvent, a phase-transfer catalyst, or an additive to modify the properties of polymer blends or liquid formulations.

Building Blocks for Supramolecular Chemistry: The C2-isopropyl group can act as a recognition site. By incorporating other functional groups onto the dioxocane backbone, it could be used to construct host-guest systems, molecular cages, or components of liquid crystals. researchgate.net

Design of Novel Catalytic Systems for Dioxocane Transformations

The synthesis and transformation of this compound currently rely on classical Brønsted or Lewis acid catalysis. thieme-connect.de While effective, these methods can lack selectivity and require harsh conditions. There is a significant opportunity to develop more advanced catalytic systems.

Promising avenues for research include:

Homogeneous and Heterogeneous Lewis Acids: Developing milder Lewis acid catalysts (e.g., based on Sc(OTf)₃, Bi(OTf)₃, or lanthanide triflates) could improve yields and functional group tolerance in both the synthesis and ring-opening reactions of dioxocanes. organic-chemistry.org Heterogenizing these catalysts on solid supports would simplify purification and catalyst recycling.

Organocatalysis: Chiral organocatalysts, such as phosphoric acids or secondary amines, could offer a metal-free approach to the enantioselective synthesis of substituted dioxocanes, as highlighted in section 8.1.

Biocatalysis: Exploring the use of enzymes, such as lipases or hydrolases, for the kinetic resolution of racemic dioxocanes or their diol precursors could provide a highly selective and environmentally benign route to enantiopure materials.

Table 3: Potential Catalytic Systems for Dioxocane Chemistry

| Catalyst Type | Example(s) | Target Transformation(s) | Key Advantage(s) |

|---|---|---|---|

| Advanced Lewis Acids | Sc(OTf)₃, In(OTf)₃, Zeolites | Acetalization, Transacetalization, Ring-Opening | Mild conditions, high turnover, potential for recyclability (heterogeneous). |

| Organocatalysts | Chiral Phosphoric Acids, Proline derivatives | Enantioselective Acetalization, Asymmetric Ring-Opening | Metal-free, high enantioselectivity, operational simplicity. |

| Biocatalysts | Lipases, Hydrolases | Kinetic Resolution of Racemic Diols or Dioxocanes | Exceptional selectivity (enantio- and regioselectivity), green reaction conditions. |

Q & A

Q. What are the recommended methods for synthesizing 2-(Propan-2-yl)-1,3-dioxocane?

Methodological Answer: Synthesis typically involves acid-catalyzed cyclization of diols (e.g., 1,3-propanediol derivatives) with ketones (e.g., isopropyl ketone). For example, using sulfuric acid as a catalyst under reflux conditions in anhydrous solvents (e.g., THF or dichloromethane). Post-synthesis, purification via fractional distillation or column chromatography is essential. Structural validation should employ / NMR and GC-MS to confirm regioselectivity and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Assign peaks using /, DEPT-135, and 2D-COSY/HMQC to confirm the dioxocane ring and isopropyl substituent.

- GC-MS : Quantify purity by comparing retention times with standards and analyzing fragmentation patterns.

- Elemental Analysis : Validate empirical formula accuracy. Computational tools (e.g., Gaussian for DFT-optimized structures) can cross-validate spectral assignments .

Advanced Research Questions

Q. What experimental considerations are critical for studying the ring-opening polymerization (ROP) kinetics of this compound?

Methodological Answer: Key factors include:

- Monomer Purity : Remove trace moisture or impurities via molecular sieves or vacuum distillation.

- Initiator Selection : Test anionic (e.g., alkali metal alkoxides) vs. cationic (e.g., Lewis acids) systems to compare reaction rates and polymer molecular weights.

- Kinetic Monitoring : Use in-situ differential scanning calorimetry (DSC) to track enthalpy changes or gel permeation chromatography (GPC) for molecular weight distribution. Reference activation energy () from analogous 1,3-dioxocane ROP studies to design temperature-controlled experiments .

Q. How do substituents like fluorination affect the polymerization behavior of 1,3-dioxocane derivatives?

Methodological Answer: Fluorination (e.g., 5,5,6,6,7,7-hexafluoro-1,3-dioxocane) alters reactivity and polymer properties:

- Thermal Stability : Measure decomposition temperatures () via TGA; fluorinated derivatives show higher due to C-F bond strength.

- Reactivity : Compare values (fluorinated vs. non-fluorinated) to assess electronic effects on ring-opening.

- Computational Modeling : Use DFT to calculate bond dissociation energies and predict regioselectivity in fluorinated systems .

Q. What strategies resolve contradictions in thermodynamic data (e.g., ΔH discrepancies) for 1,3-dioxocane derivatives?

Methodological Answer: Address discrepancies through:

- Multi-Method Calorimetry : Cross-validate using DSC (for ) and isothermal titration calorimetry (ITC) for solution-phase thermodynamics.

- Error Analysis : Re-examine experimental conditions (e.g., heating rate in DSC, solvent effects in ITC).

- Computational Thermochemistry : Compare experimental with Gaussian-calculated values at the B3LYP/6-31G(d) level .

Q. How can computational chemistry predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Transition State Modeling : Use DFT (e.g., ORCA or Gaussian) to map energy profiles for ring-opening pathways. Validate with kinetic isotope effects (KIEs) or Hammett plots.

- Catalyst Screening : Simulate interactions with metal catalysts (e.g., AlCl) to predict regioselectivity and stereochemical outcomes.

- Machine Learning : Train models on existing ROP kinetic data (e.g., , ) to forecast polymerization rates under new conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.